molecular formula C6H13N3O2 B1211064 N-Neopentyl-N-nitrosourea CAS No. 22429-25-0

N-Neopentyl-N-nitrosourea

Cat. No.: B1211064
CAS No.: 22429-25-0
M. Wt: 159.19 g/mol
InChI Key: LDVHWWSAJLYWRV-UHFFFAOYSA-N
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Description

Contextual Overview of Nitrosourea (B86855) Chemical Class

The nitrosourea class of compounds are characterized by a nitroso group (-N=O) and a urea (B33335) moiety. wikipedia.org They are recognized for their chemical reactivity and have been a subject of extensive study.

The discovery and development of nitrosoureas date back to a random screening program at the U.S. National Cancer Institute in 1959. taylorandfrancis.com This led to the identification of their potential as anticancer agents. taylorandfrancis.com Historically, compounds like N-methyl-N-nitrosourea and carmustine (B1668450) were among the early nitrosoureas investigated. nih.gov

Chemically, nitrosoureas are generally unstable compounds that can decompose under physiological conditions. nih.gov Many are lipophilic, meaning they can dissolve in fats, oils, and lipids, which allows them to cross the blood-brain barrier. wikipedia.orgbrainkart.comnih.gov This property has made them a focus of research for neurological applications. taylorandfrancis.com The stability and reactivity of nitrosoureas can be influenced by their specific chemical structure. nih.gov

Nitrosoureas are known to function as both alkylating and carbamoylating agents. brainkart.comontosight.aipsu.edu Upon decomposition, they form reactive intermediates. brainkart.com One of these intermediates is capable of alkylation, a process that involves the transfer of an alkyl group to other molecules. nih.gov This alkylating activity is believed to be a key mechanism behind their biological effects. nih.gov

Significance of N-Neopentyl-N-nitrosourea within Nitrosourea Research

This compound holds a specific place in the study of nitrosoureas due to its distinct structural characteristics and the particular research questions it helps to address.

The defining feature of this compound is the presence of a neopentyl group. A neopentyl group is a bulky alkyl group with the structure (CH₃)₃C-CH₂-. This steric bulk influences the compound's reactivity and decomposition pathways. jst.go.jpnih.govjst.go.jp

Research comparing this compound with its silicon and germanium analogues, such as N-trimethylsilylmethyl-N-nitrosourea and N-trimethylgermylmethyl-N-nitrosourea, has been conducted to understand the effects of substituting the central carbon atom of the neopentyl group. jst.go.jpjst.go.jpresearchgate.net These studies have examined how such substitutions impact hydrolysis rates, chemoselectivity, and partition properties. jst.go.jpresearchgate.net For instance, in aqueous media, the silicon- and germanium-containing analogues were found to undergo hydrolysis with cleavage of the Si-C or Ge-C bond. jst.go.jp

The chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC6H13N3O2
Molecular Weight159.188 g/mol
LogP (Octanol/Water Partition Coefficient)1.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Data sourced from available chemical databases.

The primary research objective for studying this compound is to investigate how its unique structure affects its chemical behavior and biological activity. One area of focus has been its carcinogenicity and organ specificity in animal models, comparing it to other nitrosoureas like N-methyl-N-nitrosourea (MNU). nih.gov Studies have shown that the carcinogenicity of N-alkyl-N-nitrosoureas is dependent on the chemical structure of their alkyl chain. nih.gov In one study, this compound did not induce tumors in certain organs where MNU did, highlighting the influence of the alkyl group. nih.gov

Another key research area is the compound's decomposition mechanism. Studies on the base-catalyzed decomposition of similar N-alkyl-N-nitrosoureas have provided insights into the formation of reactive carbocation intermediates. nih.gov The study of this compound and its analogues helps to elucidate the relationship between chemical structure, decomposition pathways, and biological outcomes. jst.go.jpjst.go.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22429-25-0

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-1-nitrosourea

InChI

InChI=1S/C6H13N3O2/c1-6(2,3)4-9(8-11)5(7)10/h4H2,1-3H3,(H2,7,10)

InChI Key

LDVHWWSAJLYWRV-UHFFFAOYSA-N

SMILES

CC(C)(C)CN(C(=O)N)N=O

Canonical SMILES

CC(C)(C)CN(C(=O)N)N=O

Other CAS No.

22429-25-0

Synonyms

N-neopentyl-N-nitrosourea
neoPNU

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Neopentyl N Nitrosourea

Established Synthetic Pathways for N-Neopentyl-N-nitrosourea

The primary and most established method for the synthesis of this compound involves the direct N-nitrosation of its corresponding urea (B33335) precursor, neopentylurea.

N-nitrosation is a chemical reaction that introduces a nitroso group (-N=O) onto a molecule, typically an amine or an amide. In the case of this compound synthesis, the substrate is neopentylurea. The reaction is generally carried out using a nitrosating agent, most commonly derived from sodium nitrite (B80452) (NaNO₂) under acidic conditions. researchgate.neteuropa.eu

The general mechanism involves the formation of a nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), from a nitrite source in an acidic medium. europa.eu This electrophilic species is then attacked by the nucleophilic nitrogen atom of the neopentylurea. For the nitrosation of ureas, the reaction rate is influenced by the pH of the medium. The optimal pH for the nitrosation of most alkylamines is typically between 3 and 4. europa.eu

Common nitrosating agents and conditions include:

Sodium Nitrite in Acid: A solution of sodium nitrite is added to a solution of neopentylurea dissolved in an acid, such as formic acid or hydrochloric acid, at low temperatures (typically 0-5 °C) to control the exothermic reaction and prevent the degradation of the product.

tert-Butyl Nitrite (TBN): TBN can be used as a nitrosating agent under solvent-free, metal-free, and acid-free conditions, offering a milder alternative to traditional methods. rsc.org This method often provides high yields and is compatible with various functional groups. rsc.org

A general procedure for the N-nitrosation of an N-alkylurea is the base-catalyzed decomposition of an N-nitroso derivative. scielo.br For instance, N-methyl-N-nitrosourea can be prepared from N-methylurea and sodium nitrite in the presence of an acid. rsc.org While specific optimized conditions for this compound are not extensively detailed in the provided literature, the general principles of N-alkyl-N-nitrosourea synthesis are applicable.

Table 1: General Conditions for N-Nitrosation of Alkylureas
Nitrosating AgentSolvent/MediumTemperatureKey Features
Sodium Nitrite (NaNO₂) / Acid (e.g., HCl, Formic Acid)Aqueous acid0-5 °CClassical and widely used method. google.com
tert-Butyl Nitrite (TBN)Solvent-free or organic solventRoom temperature to 45 °CMild, acid-free, and high-yielding. rsc.org

While direct nitrosation of neopentylurea is the most common route, alternative strategies for the synthesis of N-alkyl-N-nitrosoureas exist, which can offer advantages in terms of regioselectivity and substrate scope.

One notable alternative involves the use of activated N-alkyl-N-nitrosocarbamates. nih.gov These intermediates react with amines to yield regioselectively nitrosated N-alkyl-N-nitrosoureas. nih.govnih.govacs.org For example, 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate has been used in the synthesis of water-soluble (2-fluoroethyl)nitrosoureas. nih.gov This method allows for the nitrosation to occur specifically on the nitrogen atom bearing the alkyl group. nih.gov

Another approach involves the dealkylative N-nitrosation of tertiary amines. researchgate.net Although this is less direct for preparing a primary nitrosourea (B86855), it represents a possible synthetic pathway under specific conditions.

The comparative efficiency of these routes depends on factors such as the availability of starting materials, the desired purity of the final product, and the scale of the synthesis. Direct nitrosation is often simpler in terms of the number of steps, but the use of activated nitrosocarbamates can provide better control over the position of the nitroso group, which can be crucial for the synthesis of more complex analogs. The efficiency of nitrosation can be low under certain conditions, and the choice of method is often a trade-off between yield, purity, and ease of execution. nih.gov

Synthesis and Characterization of Neopentyl-Containing Precursor Compounds

The synthesis of this compound relies on the availability of its neopentyl-containing precursors, namely neopentylamine (B1198066) and neopentylurea.

Neopentylamine ((CH₃)₃CCH₂NH₂) is the primary amine precursor for neopentylurea. It is a colorless liquid at room temperature. nih.gov

Synthesis: The industrial synthesis of neopentylamine typically involves the reaction of neopentyl alcohol with ammonia (B1221849) in the presence of a hydrogenation catalyst. Palladium-catalyzed methods have also been developed for the γ-C(sp³)–H alkylation and alkenylation of neopentylamine, demonstrating its utility in further synthetic transformations. acs.org

Characterization: The physical and chemical properties of neopentylamine are well-documented.

Table 2: Physicochemical Properties of Neopentylamine
PropertyValueReference
CAS Number5813-64-9 nih.govscbt.com
Molecular FormulaC₅H₁₃N nih.govscbt.com
Molar Mass87.16 g/mol scbt.com
AppearanceColorless liquid nih.gov
Boiling Point80-82 °C nih.gov
Melting Point-70 °C nih.gov
Density0.745 g/cm³ nih.gov

Neopentylurea is the direct precursor to this compound. It is typically synthesized by reacting neopentylamine with a source of the urea carbonyl group.

Synthesis: A common method for the synthesis of N-substituted ureas is the reaction of the corresponding amine with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by reaction with ammonia or an amine can be employed. The synthesis of 1-(1-(4-Fluorobenzyl)indolin-5-yl)-3-neopentylurea has been described, indicating that neopentylamine can be readily converted to a urea derivative. nih.govacs.orgacs.org For example, the reaction of an amine with triphosgene (B27547) can generate an isocyanate in situ, which then reacts with another amine to form the urea. acs.org Another example is the reaction of N-1-Ethyl-N-3-neopentylurea with ninhydrin. clockss.org

Characterization: The properties of neopentylurea derivatives have been reported in the literature. For example, 1-(4-Iodophenyl)-3-neopentylurea is a sticky solid, and 1-(4-chlorophenyl)-3-neopentylurea is a white solid with a melting point of 145-147 °C. google.com

Strategies for Derivatization and Synthesis of this compound Analogs for Research

The synthesis of this compound analogs is of interest for structure-activity relationship (SAR) studies. mdpi.com These studies help in understanding how modifications to the chemical structure affect its physicochemical properties and biological activity.

One area of research has been the substitution of the carbon atom adjacent to the nitrogen with other elements. For instance, silicon and germanium analogs of this compound, such as N-trimethylsilylmethyl-N-nitrosourea and N-trimethylgermylmethyl-N-nitrosourea, have been synthesized. jst.go.jpresearchgate.netresearchgate.net The purpose of synthesizing these analogs was to compare their rates of hydrolysis, chemoselectivity toward nucleophiles, and partition properties with the parent neopentyl compound. researchgate.netjst.go.jp

The synthesis of these analogs generally follows a similar pathway to that of this compound, starting with the corresponding silyl- or germyl-substituted amine. These studies have provided insights into the effects of substituting carbon with silicon or germanium on the chemical and physicochemical properties of nitrosoureas. jst.go.jpresearchgate.net

Furthermore, the synthesis of various N-alkyl-N-nitrosoureas with different alkyl groups allows for the investigation of steric and electronic effects on the compound's properties. researchgate.net For example, the synthesis of N-(2-fluoroethyl)-N-nitrosoureas has been performed to compare their activity with their chloroethyl counterparts. nih.gov These derivatization strategies are crucial for developing a comprehensive understanding of the structure-property relationships within the N-alkyl-N-nitrosourea class of compounds.

Compound Index

Table 3: List of Chemical Compounds
Compound Name
1-(1-(4-Fluorobenzyl)indolin-5-yl)-3-neopentylurea
1-(4-chlorophenyl)-3-neopentylurea
1-(4-Iodophenyl)-3-neopentylurea
2-nitrophenyl (2-fluoroethyl)nitrosocarbamate
Dinitrogen trioxide
N-1-Ethyl-N-3-neopentylurea
N-(2-fluoroethyl)-N-nitrosoureas
N-methyl-N-nitrosourea
This compound
N-trimethylgermylmethyl-N-nitrosourea
N-trimethylsilylmethyl-N-nitrosourea
Neopentylamine
Neopentylurea
Nitrosonium ion
Phosgene
Sodium nitrite
tert-Butyl Nitrite
Triphosgene

Chemical Reactivity, Decomposition Pathways, and Kinetics of N Neopentyl N Nitrosourea

Mechanisms of Spontaneous Decomposition of N-Neopentyl-N-nitrosourea

The stability of this compound is highly dependent on the chemical environment. Its decomposition can be initiated by base, acid, or heat, each following a distinct mechanistic route.

In alkaline or neutral aqueous solutions, N-alkyl-N-nitrosoureas like this compound undergo decomposition that is first-order in both the substrate and hydroxide (B78521) ions. nih.gov Two primary mechanisms are generally considered for base-catalyzed hydrolysis. rsc.orgresearchgate.net

The first mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urea (B33335) moiety. This attack forms a transient tetrahedral intermediate, which subsequently collapses. rsc.orggoogleapis.com

The second, and often predominant, mechanism for nitrosoureas bearing an acidic proton on the terminal nitrogen (N' position), such as this compound, involves the initial abstraction of this proton by a base. rsc.orgresearchgate.netdoubtnut.com This deprotonation step generates a nitrosourea (B86855) anion. The anion is unstable and rapidly fragments to form an alkyldiazotate (neopentyldiazotate) and isocyanic acid. doubtnut.com The alkyldiazotate is a precursor to the ultimate alkylating species. This pathway is supported by studies on N-methyl-N-nitrosourea (MNU), where the use of labeled isotopes confirmed that the initial product is cyanate, which arises from isocyanic acid. doubtnut.comrsc.org

A key feature of the decomposition of this compound is the behavior of the neopentyl group. Studies on analogous primary N-alkyl-N-nitrosoureas under basic conditions have shown significant product formation resulting from carbocation rearrangement. For instance, the base-catalyzed decomposition of N-n-propyl-N-nitrosourea yields a substantial amount of the rearranged product, isopropanol, alongside n-propanol. nih.gov This strongly suggests the formation of a primary carbocation that rearranges to a more stable secondary carbocation before reacting with water. A similar rearrangement is expected for the neopentyl group.

Table 1: Product Distribution from Base-Catalyzed Decomposition of N-Alkyl-N-Nitrosoureas (Analogues to this compound)

This table illustrates the significant role of carbocation rearrangement during the decomposition of primary alkylnitrosoureas, which is directly analogous to the expected behavior of the neopentyl group.

N-Alkyl-N-NitrosoureaProductYield (%)Evidence for RearrangementSource
N-n-Propyl-N-nitrosourean-Propanol61%No nih.gov
Isopropanol39%Yes (Hydride Shift) nih.gov
N-Isobutyl-N-nitrosoureaIsobutyl Alcohol18%No mdpi.com
sec-Butyl Alcohol22%Yes (Hydride Shift) mdpi.com
t-Butyl Alcohol76%Yes (Methyl Shift) mdpi.com

Under acidic conditions (typically below pH 2), the decomposition mechanism of N-alkyl-N-nitrosoureas changes significantly. nih.gov The reaction is subject to acid catalysis and often involves the protonation of the nitrosourea molecule. dss.go.thresearchgate.net The rate-controlling step is often the slow transfer of a proton from the protonated N-alkyl-N-nitrosourea intermediate to the solvent. dss.go.thusfq.edu.ec

This process can lead to denitrosation, yielding the corresponding urea (neopentylurea) and nitrous acid, or it can proceed to generate the alkyldiazonium ion, similar to the base-catalyzed pathway, leading to alkylation products. nih.gov The decomposition rates of N-(2-chloroethyl)-N-nitrosoureas, for example, are observed to decrease at lower pH values, suggesting that the decomposition pathway is pH-dependent. rsc.org

Specific studies on the thermal decomposition of this compound are not extensively documented in the literature. However, the thermal behavior can be inferred from related compounds and general chemical principles. N-nitroso compounds are generally recognized as being thermally labile. rsc.org

The gas-phase thermal decomposition of neopentyl halides is known to proceed via a Wagner-Meerwein rearrangement, where a methyl group migrates concurrently with halide departure to form more stable rearranged olefins. nih.gov A similar rearrangement-driven pathway could be anticipated for the thermolysis of this compound, where the initial homolytic cleavage of the N-N bond could generate a neopentyl radical and a nitrosourea radical. The neopentyl radical itself is less prone to rearrangement than the cation, but ionic pathways generating the cation could be accessible at elevated temperatures.

Alternatively, a concerted decomposition mechanism could lead directly to nitrogen gas, neopentyl isocyanate, and other small molecules. The pyrolysis of other nitrogen-rich compounds often proceeds through radical mechanisms involving the homolytic breaking of C-N and N-N bonds. researchgate.net Without specific experimental data, the precise pathways for this compound remain speculative but are likely to involve the formation of rearranged products characteristic of the neopentyl system.

Formation and Characterization of Reactive Intermediates

The decomposition of this compound under physiological conditions generates two principal types of reactive species: those that can alkylate nucleophiles and those that can carbamoylate them. rsc.org

The alkylating activity of this compound stems from its decomposition to a neopentyldiazonium ion ( (CH₃)₃CCH₂N₂⁺ ). This intermediate is formed following the initial breakdown of the nitrosourea structure. nih.gov The diazonium ion is highly unstable and readily loses a molecule of nitrogen gas (N₂) to produce a primary neopentyl carbonium ion (carbocation). mdpi.com

The neopentyl cation is a classic example of a carbocation that undergoes extremely rapid rearrangement. researchgate.net The primary carbocation ((CH₃)₃CCH₂⁺) rearranges via a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form the much more stable tertiary 2-methyl-2-butyl cation. It is this rearranged tertiary carbocation that is the principal electrophile responsible for alkylating biological macromolecules like DNA. The evidence from the base-catalyzed decomposition of analogous N-alkyl-N-nitrosoureas, which yield rearranged alcohols, provides strong support for this carbocation-mediated rearrangement pathway. nih.govmdpi.com

In addition to alkylating agents, the decomposition of this compound also yields a carbamoylating species. This species is neopentyl isocyanate ((CH₃)₃CCH₂N=C=O). It is formed alongside the alkyldiazonium ion from the fragmentation of the parent nitrosourea molecule or its corresponding anion. googleapis.comrsc.org

The generated isocyanate is an electrophile that can react with nucleophilic groups on proteins, such as the ε-amino group of lysine (B10760008) residues and terminal amino groups, in a process called carbamoylation. researchgate.net While the isocyanate is considered the key intermediate for this activity, some studies suggest that direct carbamoylation by the intact nitrosourea molecule might also occur, and that the generated isocyanate may not be the sole intermediate for these reactions in all cases. rsc.org

Role of Other Intermediates in Decomposition

One important intermediate is the diazotate, which is formed upon the initial rearrangement of the nitrosourea. This intermediate can then be protonated, leading to the formation of the corresponding diazonium ion. The reaction of the diazotate with methoxide (B1231860) within an ion-triplet has been proposed to explain the formation of certain products. archive.org The environment, such as the presence of micelles, can influence the rates of these deamination processes by affecting the dissociation constants of nitrous acid and the local concentration of reactants. archive.org

In some cases, the decomposition can proceed through the formation of a diazoalkane. For instance, the decomposition of certain N-alkyl-N-nitrosoureas in the presence of a base can yield diazomethane (B1218177). google.com The stability of the resulting diazoalkane is highly dependent on the reaction conditions, such as the concentration of the base. google.com

Furthermore, the decomposition of nitrosoureas can generate alkylating agents. researchgate.net The alkylating potential of these compounds is a crucial aspect of their chemical reactivity. The study of their reactions with nucleophiles like 4-(p-nitrobenzyl)pyridine (NBP) provides insights into their alkylating capacity, which is relevant to their biological activity. researchgate.net

Kinetic Studies of this compound Degradation

The stability and rate of decomposition of this compound are significantly influenced by environmental factors such as pH, temperature, and the polarity of the solvent.

pH: The decomposition of N-alkyl-N-nitrosoureas is highly pH-dependent. nih.gov Generally, these compounds are more stable in acidic conditions and decompose more rapidly in neutral to alkaline solutions. nih.govrsc.org For example, the decomposition of N-methyl-N-nitrosourea in aqueous phosphate (B84403) buffer at pH 7 proceeds readily. rsc.org In alkaline solutions, N-alkyl-N-nitrosoureas can decompose to form diazoalkanes. nih.gov The half-life of diazoalkanes, which can be formed from nitrosourea decomposition, is also pH-dependent; for instance, diazomethane has a very short half-life in water but is significantly more stable in a 50% NaOH solution. google.com

Temperature: Temperature is another critical factor affecting the stability of this compound. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of decomposition. Kinetic studies are often performed at controlled temperatures to ensure reproducible results. For instance, the decomposition of related compounds has been studied at specific temperatures like 37°C to mimic physiological conditions. nih.gov

Solvent Polarity: The polarity of the solvent can influence the stability of N-nitrosoureas and the pathways of their decomposition. The decomposition of N'-Benzoyl-N-nitrosoureas has been studied in aqueous media. acs.org The solvent can affect the solvation of the molecule and the transition states, thereby altering the reaction rates. nih.govresearchgate.net For some related compounds, it has been observed that the solvent's hydrogen bond donating properties and classical polarity can play a significant role in their electronic absorption and emission spectra, which can be related to their reactivity. researchgate.net

The following table summarizes the general influence of these factors on the stability of N-alkyl-N-nitrosoureas:

FactorInfluence on StabilityGeneral Trend
pH HighIncreased decomposition rate at neutral to alkaline pH.
Temperature HighIncreased decomposition rate with increasing temperature.
Solvent Polarity ModerateThe effect can be complex, influencing reaction pathways and rates.

This table provides a qualitative summary based on general observations for N-alkyl-N-nitrosoureas.

The decomposition of this compound can be described using mathematical models that provide a quantitative understanding of its kinetics. These models often take the form of rate equations that relate the rate of decomposition to the concentrations of the reactants and other parameters like pH and temperature.

For complex reactions, kinetic models can be developed by considering the individual reaction steps and their corresponding rate constants. nih.govmdpi.com This approach allows for the simulation of the concentration profiles of the parent compound and its decomposition products over time. researchgate.netupc.edu For instance, a lumped kinetic approach can be used to simplify complex reaction networks by grouping species into classes with similar reactivity. researchgate.netupc.edu

The development of such models often involves:

Experimental Data Collection: Measuring the concentration of this compound at different time points under various conditions (pH, temperature, solvent).

Model Formulation: Proposing a set of elementary reactions or a simplified kinetic scheme that represents the decomposition process. mdpi.com

Parameter Estimation: Fitting the model to the experimental data to determine the values of the kinetic parameters, such as rate constants. mdpi.com

Model Validation: Testing the model's predictive capability against independent experimental data. mdpi.com

For example, the decomposition kinetics might be modeled using a first-order rate law if the decomposition rate is directly proportional to the concentration of the nitrosourea. However, given the influence of factors like pH, the rate law is likely to be more complex, incorporating terms for acid or base catalysis. researchgate.netutar.edu.my

The decomposition of this compound leads to the formation of various products, the nature and distribution of which depend on the reaction conditions. The identification and quantification of these products are crucial for elucidating the decomposition pathways.

Common analytical techniques employed for this purpose include:

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate the components of the reaction mixture. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS): Often coupled with chromatography (e.g., GC-MS or LC-MS), mass spectrometry provides information about the molecular weight and structure of the decomposition products. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, ¹⁵N) is a powerful tool for the structural elucidation of the decomposition products. researchgate.netrsc.org For example, ¹³C and ¹⁵N NMR have been used to show that the decomposition of N-methyl-N-nitrosourea in aqueous buffer initially yields cyanate. rsc.org

Studies on related N-alkyl-N-nitrosoureas have identified a range of decomposition products. For example, in aqueous solutions, the decomposition of N-methyl-N-nitrosourea has been shown to produce cyanate, which can then react further. rsc.org In the presence of a base, some N-alkyl-N-nitrosoureas can decompose to form diazoalkanes. google.com The alkylating nature of nitrosoureas also leads to the formation of alkylated products when they react with nucleophiles. researchgate.net

The following table lists some of the potential decomposition products of N-alkyl-N-nitrosoureas based on studies of related compounds.

Potential Decomposition ProductMethod of FormationAnalytical Detection Method
Neopentyl alcoholHydrolysis of the neopentyl diazonium ionGC-MS
Neopentyl halidesReaction of the neopentyl cation with halide ionsGC-MS
Rearrangement products (e.g., t-amyl derivatives)Wagner-Meerwein rearrangement of the neopentyl cationGC-MS, NMR
CyanateFragmentation of the nitrosourea moiety¹³C NMR, ¹⁵N NMR rsc.org
Nitrogen gasDecomposition of the diazonium ion-

This table is illustrative and based on the general reactivity of N-alkyl-N-nitrosoureas. The specific products from this compound would require experimental verification.

Molecular Mechanisms of Interaction with Biomolecules by N Neopentyl N Nitrosourea

DNA Alkylation Mechanisms

The interaction of N-Neopentyl-N-nitrosourea with DNA is primarily characterized by the covalent attachment of a neopentyl group to various nucleophilic sites on the DNA bases and phosphate (B84403) backbone. This process, known as alkylation, is mediated by the neopentyl carbenium ion generated during the compound's decomposition.

N-alkyl-N-nitrosoureas are known to form a variety of DNA adducts by reacting with the nitrogen and oxygen atoms of DNA bases. ump.edu.pl While specific studies on this compound are not detailed in the available literature, the types of adducts can be inferred from the reactivity of similar N-nitrosourea compounds, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU). nih.govnih.gov The primary targets for alkylation are the N7-position of guanine (B1146940), the N3-position of adenine, and the O6-position of guanine. nih.govnih.gov Alkylation can also occur at other sites, including the O4-position of thymine and the phosphate oxygen atoms of the DNA backbone. ump.edu.plnih.gov The reaction of N-n-butyl-N-nitrosourea, a structurally similar compound, with DNA has been shown to yield various n-butylpurines. nih.gov Therefore, this compound is expected to form the corresponding neopentyl adducts at these positions.

Table 1: Expected DNA Adducts Formed by this compound

Target SiteBaseAdduct Name
N7Guanine7-neopentylguanine
O6GuanineO⁶-neopentylguanine
N3Adenine3-neopentyladenine
O4ThymineO⁴-neopentylthymine
Phosphate OxygenDNA BackboneNeopentylphosphotriester

This table is based on the known reactivity of other N-alkyl-N-nitrosourea compounds.

The alkylation of DNA by nitrosourea (B86855) compounds is not random and exhibits significant sequence specificity. nih.gov Studies with various chloroethylating and ethylating nitrosoureas have demonstrated a preferential alkylation at guanine residues, particularly those located within runs of consecutive guanines (e.g., 5'-GG-3' or 5'-GGG-3'). nih.govnih.gov The intensity of alkylation often increases with the number of adjacent guanines. nih.gov

The nature of the nucleotide on the 5' side of a target guanine strongly influences its susceptibility to alkylation. A 5' neighboring guanine or adenine creates a more permissive environment for O⁶-alkylation compared to a 5' thymine. nih.gov This preference is attributed to the way neighboring bases affect the molecular electrostatic potential at the guanine-N7 and O⁶ positions, making them more nucleophilic. nih.gov Given these established patterns, this compound is expected to preferentially alkylate guanines within guanine-rich sequences.

The covalent modification of DNA bases by alkyl groups can significantly alter the structure and conformation of the DNA double helix. Alkylation by nitrosoureas can lead to the formation of partially denatured regions in double-stranded DNA. nih.gov The specific impact depends on the site of alkylation. For instance, alkylation at the N7 position of guanine can destabilize the glycosidic bond, potentially leading to depurination and the creation of an abasic site. researchgate.net

Conversely, the alkylation of phosphate groups in the DNA backbone, a major site of reaction for compounds like N-ethyl-N-nitrosourea, can have a stabilizing effect. nih.gov This stabilization arises from the neutralization of the negative charges on the phosphate groups, which reduces electrostatic repulsion between the DNA strands, making the alkylated DNA more thermostable at neutral pH. nih.gov The bulky neopentyl group from this compound may introduce significant steric hindrance, potentially causing localized distortions in the DNA helix, although the specific conformational changes have not been experimentally detailed. Studies with N-methyl-N-nitrosourea have shown that its methylation pattern is largely indistinguishable between standard B-form DNA and non-B conformations like Z-DNA, suggesting electronic factors are more dominant than steric ones for smaller alkyl groups. nih.gov

The DNA interactions of this compound can be contextualized by comparing them with other well-studied nitrosoureas, particularly the monofunctional alkylating agents and the bifunctional chloroethylnitrosoureas (CENUs).

Monofunctional vs. Bifunctional Activity : Simple alkylating agents like MNU, ENU, and presumably this compound are monofunctional, meaning they attach a single alkyl group to a DNA base (a monoadduct). nih.gov In contrast, CENUs such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) are bifunctional. nih.gov

Formation of Interstrand Cross-links : The defining feature of CENUs is their ability to form DNA interstrand cross-links. nih.govnih.gov This occurs in a two-step process: first, a 2-chloroethyl group is attached to the O⁶ position of a guanine on one DNA strand. nih.gov In a second, slower step, the chlorine atom is displaced by a nucleophilic site, typically the N1 position of a cytosine, on the opposite strand, creating a covalent bridge between the strands. nih.govnih.gov This type of lesion is particularly effective at preventing DNA strand separation, which is necessary for replication. bohrium.com Monofunctional agents like this compound cannot form these interstrand cross-links.

Alkylation Profile : While both classes of compounds alkylate DNA, their product distribution can differ. The chemical structure of the specific nitrosourea influences the relative amounts of O-alkylation versus N-alkylation. researchgate.net For example, compared to CENUs, some experimental agents have been designed to have a higher ratio of O⁶- to N7-guanine alkylations, targeting the more therapeutically relevant O⁶ lesion. researchgate.net

Table 2: Comparison of DNA Interaction Mechanisms

FeatureThis compound (Inferred)Chloroethylnitrosoureas (e.g., BCNU)
Functionality MonofunctionalBifunctional
Primary Lesion Neopentyl-DNA monoadductsChloroethyl-DNA monoadducts and interstrand cross-links
Interstrand Cross-links NoYes
Mechanism Single-step alkylation by neopentyl carbenium ionTwo-step cross-link formation

Protein Carbamoylation Mechanisms

The decomposition of this compound also produces neopentyl isocyanate. This highly reactive species can covalently modify proteins through a process called carbamoylation. This non-enzymatic post-translational modification involves the reaction of the isocyanate with free amino groups on the protein. nih.govresearchgate.net

The primary targets for carbamoylation are nucleophilic groups within proteins. Isocyanates react readily with the ε-amino group of lysine (B10760008) side chains, the α-amino group at the N-terminus of the protein, and to a lesser extent, the guanidinium group of arginine and the sulfhydryl group of cysteine. plos.org The reaction with a lysine residue converts it into homocitrulline, neutralizing its positive charge. researchgate.net This alteration can change a protein's structure, folding, and ability to interact with other molecules. plos.org

While specific studies identifying the carbamoylation sites from this compound on model proteins are not available in the search results, extensive research on carbamoylation in general has identified numerous susceptible sites on a wide range of proteins. Mass spectrometry analysis has revealed that N-terminal amino acids are a major site of carbamoylation, followed by internal lysine, arginine, and cysteine residues. plos.org

Table 3: Common Protein Carbamoylation Sites

Amino Acid ResidueTarget Functional GroupModified Residue (if applicable)
Any N-terminal residueα-amino groupN-carbamoyl-amino acid
Lysineε-amino groupHomocitrulline
ArginineGuanidinium groupCarbamoyl-arginine
CysteineSulfhydryl groupCarbamoyl-cysteine

Kinetic Aspects of Protein Carbamoylation

The carbamoylation of proteins by this compound is a non-enzymatic post-translational modification driven by the neopentyl isocyanate moiety. The rate of this reaction is influenced by several factors, including the chemical structure of the nitrosourea, pH, and the nucleophilicity of the target amino acid residues on the protein.

Under physiological conditions (pH 7.4, 37°C), N-nitrosoureas decompose to form an organic isocyanate and a diazonium ion. The isocyanate is the species that reacts with amino groups on proteins. The rate of carbamoylation can be quantified using techniques like high-pressure liquid chromatography (HPLC), which measures the extent of reaction with a model amine-containing compound. nih.gov Studies on a series of N-nitrosoureas have shown that the structure of the alkyl group significantly influences the rate of decomposition and subsequent carbamoylating activity. nih.gov While specific kinetic data for this compound is not extensively detailed in the available literature, the bulky, sterically hindered neopentyl group is expected to influence the reaction kinetics compared to less hindered alkyl nitrosoureas.

The table below presents comparative data on the carbamoylating activity of various nitrosoureas, illustrating the impact of the alkyl substituent on reactivity. This provides a framework for estimating the potential kinetic profile of this compound.

Table 1: Comparative Carbamoylating Activity of Selected Nitrosoureas

Nitrosourea Compound Relative Carbamoylating Activity Reference
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) High nih.gov
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) Moderate-High nih.govnih.gov
1-Methyl-1-nitrosourea (MNU) Moderate researchgate.net

Note: This table is illustrative and based on general findings for the nitrosourea class. The precise activity of this compound would require direct experimental determination.

Consequences of Protein Carbamoylation on Enzyme Activity in Vitro

The covalent modification of proteins by the neopentyl isocyanate generated from this compound can have profound effects on their structure and function, particularly for enzymes. Carbamoylation primarily targets the ε-amino group of lysine residues and the α-amino group of the N-terminus. plos.org This reaction neutralizes the positive charge of the amino group, which can disrupt ionic interactions, alter protein conformation, and ultimately modify or inhibit enzymatic activity. frontiersin.org

The functional consequences of carbamoylation depend on the location and importance of the modified residue. If the modification occurs at a lysine residue within the enzyme's active site, it can directly block substrate binding or interfere with the catalytic mechanism, often resulting in competitive or non-competitive inhibition. Modification of residues outside the active site can induce allosteric changes that alter the enzyme's catalytic efficiency (Vmax) or its affinity for the substrate (Km).

A notable example of enzyme inhibition by nitrosoureas is the effect on glutathione reductase. In vitro studies have demonstrated that various nitrosoureas can inhibit the activity of this crucial antioxidant enzyme, an effect linked to the carbamoylating activity of the specific compound. nih.gov Inhibition of such an enzyme can disrupt cellular redox balance, a significant consequence of exposure to these agents.

Table 2: Documented Effects of Carbamoylation on Enzyme Function

Enzyme Consequence of Carbamoylation Potential Mechanism of Action Reference
Glutathione Reductase Inhibition Modification of active site or structurally important lysine residues nih.gov
Ornithine Transcarbamylase Reduced Activity Conformational changes affecting substrate binding or catalysis frontiersin.org
Various Kinases Altered Activity Disruption of ATP or substrate binding sites frontiersin.org

This table provides examples from the broader literature on protein carbamoylation to illustrate the potential effects relevant to this compound.

Interaction with Other Cellular Macromolecules (e.g., RNA, Lipids)

Beyond proteins, the reactive intermediates of this compound can interact with other vital cellular macromolecules, including ribonucleic acid (RNA) and lipids.

Exploration of RNA Adduct Formation

The decomposition of this compound also produces a neopentyl diazonium ion, a potent alkylating agent. This electrophilic species can react with various nucleophilic sites on RNA molecules, forming covalent adducts. drugbank.com Alkylation of RNA can interfere with its normal functions in protein synthesis, regulation of gene expression, and catalysis.

The primary targets for alkylation on RNA bases are analogous to those on DNA. These include the N7 position of guanine, the N1 and N3 positions of adenine, and the N3 position of cytosine. researchgate.netnih.gov O-alkylation of the phosphodiester backbone, forming phosphotriesters, is also possible. nih.gov The formation of these adducts can disrupt the secondary and tertiary structure of RNA, hinder the binding of ribosomes and other RNA-binding proteins, and introduce errors during translation.

Table 3: Potential Sites of RNA Alkylation by Electrophiles

Base Primary Nucleophilic Sites for Alkylation Potential Consequence Reference
Guanine (G) N7, O6, N1 Disruption of Watson-Crick base pairing, steric hindrance researchgate.netnih.gov
Adenine (A) N1, N3, N7 Interference with base pairing and stacking interactions drugbank.comnih.gov
Cytosine (C) N3, O2 Disruption of Watson-Crick base pairing drugbank.com
Uracil (U) O2, O4 Alteration of base pairing properties nih.gov

Potential for Membrane Interactions and Lipid Modification

The chemical structure of this compound, featuring a bulky, hydrophobic neopentyl group, suggests a potential for interaction with cellular membranes. This lipophilic moiety can facilitate the partitioning of the molecule from the aqueous cytosol into the nonpolar environment of the lipid bilayer. mdpi.comnih.gov

Once sequestered within the membrane, this compound can decompose, releasing its reactive intermediates in close proximity to membrane lipids and embedded proteins. researchgate.net The neopentyl carbocation could potentially alkylate unsaturated fatty acyl chains or the phosphate head groups of phospholipids. nih.gov Concurrently, the neopentyl isocyanate could carbamoylate the primary amine groups of phosphatidylethanolamine (PE) and phosphatidylserine (PS), altering their charge and hydrogen-bonding capabilities. Such modifications could disrupt the packing of lipids, increase membrane permeability, and affect the function of membrane-associated proteins. mdpi.comnih.gov

Table 4: Potential Reactive Sites in Membrane Phospholipids for this compound Intermediates

Lipid Component Potential Reactive Site Reactive Intermediate Potential Modification Reference
Phosphatidylethanolamine (PE) Headgroup amine (-NH2) Neopentyl isocyanate Carbamoylation nih.gov
Phosphatidylserine (PS) Headgroup amine (-NH2) Neopentyl isocyanate Carbamoylation nih.gov
Unsaturated Fatty Acyl Chains Carbon-carbon double bonds Neopentyl carbocation Alkylation nih.gov

Structure Reactivity Relationships in N Neopentyl N Nitrosourea and Its Analogs

Influence of the N-Neopentyl Group on Chemical Stability and Reactivity

The N-neopentyl group, characterized by a quaternary carbon atom bonded to the nitrosourea (B86855) nitrogen, imparts unique steric and electronic properties to the molecule, significantly affecting its stability and how it reacts with other molecules.

The defining feature of the neopentyl group is its significant steric bulk. This bulkiness, originating from the three methyl groups attached to the α-carbon, creates steric hindrance around the N-nitroso portion of the molecule. This crowding can physically obstruct the approach of nucleophiles or other reactants to the nitroso group, potentially slowing down decomposition reactions that are initiated by such attacks. nih.gov Research on related N-alkyl-N-nitrosoamides has shown that diminishing steric crowding around the N-nitroso moiety can encourage the denitrosative pathway. nih.gov Conversely, the substantial steric hindrance from a neopentyl group would be expected to influence these reaction pathways.

Electronically, alkyl groups are generally considered to be electron-donating. This inductive effect can influence the electronic density across the nitrosourea backbone, potentially stabilizing the molecule and affecting the rates of decomposition and the nature of the reactive intermediates formed.

N-nitrosourea compounds exert their biological effects primarily through two chemical mechanisms: alkylation and carbamoylation. nih.gov The structure of the alkyl group is a critical determinant of the compound's carcinogenic and mutagenic potential. nih.govnih.gov

Alkylation: Upon decomposition, nitrosoureas generate reactive species capable of transferring an alkyl group to biological macromolecules like DNA. nih.govresearchgate.net The neopentyl group's structure suggests that it would likely form a neopentyl carbonium ion or a related alkylating intermediate. However, the carcinogenicity of N-alkyl-N-nitrosoureas is highly dependent on the chemical structure of their alkyl chain. nih.gov For instance, a comparative study showed that N-neopentyl-N-nitrosourea (neoPNU) did not induce tumors in the forestomach, glandular stomach, nervous system, or kidney in rats under conditions where N-methyl-N-nitrosourea (MNU) did, indicating a significant difference in biological activity attributable to the alkyl group. nih.gov This suggests that the nature of the alkylating species generated from neoPNU or its distribution and reactivity are substantially different from those of smaller alkyl nitrosoureas.

Table 1: Comparison of Alkyl Group Properties and Their Potential Influence on Reactivity

Alkyl GroupStructureSteric HindranceInductive EffectExpected Impact on Alkylating Species
Methyl-CH₃LowWeakly Electron-DonatingForms highly reactive methylating species.
Ethyl-CH₂CH₃ModerateElectron-DonatingForms ethylating species.
Neopentyl-CH₂C(CH₃)₃HighElectron-DonatingForms neopentylating species; reactivity may be sterically hindered.

Correlation between Molecular Structure and Decomposition Pathways

The decomposition of N-nitrosoureas is a complex process that generates several reactive intermediates. The specific pathway and the resulting products are highly dependent on the molecular structure of the parent compound. nih.gov

The core N-nitrosourea structure is inherently unstable, and its decomposition can be initiated under physiological conditions without enzymatic action. nih.gov The stability and decomposition kinetics are pH-dependent. nih.gov For example, the base-induced hydrolysis of N-methyl-N-nitrosourea is initiated by the removal of a proton from the carbamoyl (B1232498) group, leading to the formation of a methyldiazonium ion and cyanate. nih.govacs.org Modifications to this backbone, such as substituting different groups at the non-nitrosated nitrogen, can alter the pKa of this proton and thus change the rate and mechanism of decomposition.

Substituents on the nitrosourea molecule play a crucial role in determining the type and reactivity of the intermediates formed during decomposition. organic-chemistry.orgnih.gov

The primary reactive intermediates from nitrosourea decomposition are alkyldiazonium ions (which lead to alkylation) and isocyanates (which lead to carbamoylation). nih.govnih.gov The nature of the alkyl group directly dictates the properties of the resulting alkyldiazonium ion. The formation of these chemically reactive species is directly related to the compound's biological activity. nih.govnih.gov

Table 2: Predicted Reactive Intermediates from this compound Decomposition

Parent CompoundPrimary Alkylating IntermediatePrimary Carbamoylating Intermediate
This compoundNeopentyldiazonium ionNeopentyl isocyanate

Structure-Activity Relationships in Molecular Interactions

SAR studies on various classes of compounds have repeatedly shown that the size, shape, and electronic properties of substituents are critical. ub.edueurekaselect.com For instance, in some molecular frameworks, increasing the chain length of a substituent can dramatically increase activity, while in others, it can reduce it. ub.edumdpi.com The placement of specific functional groups can also be crucial for activity. nih.govfrontiersin.org For nitrosamines in general, statistically significant correlations have been demonstrated between carcinogenic activity and bulk molecular properties like the number of carbon atoms. researchgate.net The distinct biological activity profile of this compound compared to its analogs underscores the critical role that the neopentyl group plays in its molecular interactions. nih.gov

Impact of Structural Variations on Protein Carbamoylation Specificity

The decomposition of N-alkyl-N-nitrosoureas also yields an organic isocyanate (R-N=C=O), which is responsible for the carbamoylation of proteins. nih.gov This non-enzymatic post-translational modification primarily targets the free ε-amino group of lysine (B10760008) residues and the α-amino groups at the N-termini of proteins. nih.govnih.gov This reaction can alter the structure and function of proteins, potentially inactivating DNA repair enzymes.

The structure of the alkyl group on the parent nitrosourea determines the identity of the resulting isocyanate. For this compound, decomposition liberates neopentyl isocyanate. The reactivity of this isocyanate is heavily influenced by the steric bulk of the neopentyl group.

While steric hindrance in the alkylating agent decreases the rate of DNA alkylation, research on related urea (B33335) compounds suggests the opposite effect for carbamoylation. Studies on the reactivity of hindered ureas, which act as masked isocyanates, show that increased steric bulk can dramatically accelerate the rate of carbamoylation reactions under neutral conditions. nih.gov This indicates that neopentyl isocyanate, derived from this compound, is likely a highly reactive carbamoylating agent.

The specificity of protein carbamoylation is largely governed by the accessibility of nucleophilic amino groups on the protein surface. While the intrinsic reactivity of the isocyanate is determined by its alkyl substituent, the specific proteins and lysine residues that are modified depend on their location and exposure. Therefore, while neopentyl isocyanate is expected to be highly reactive, its large size may favor carbamoylation of more accessible, less sterically shielded N-terminal or lysine amino groups on target proteins. The fundamental specificity for lysine side chains and N-termini remains, but the rate and potentially the selection of targets among a protein population could be modulated by the isocyanate's structure. nih.gov

Nitrosourea AnalogGenerated IsocyanateAlkyl Group StructurePredicted Carbamoylating ActivityPrimary Protein Targets
N-Methyl-N-nitrosoureaMethyl isocyanateMethyl (-CH₃)Baselineε-amino groups of Lysine, N-terminal α-amino groups
N-Ethyl-N-nitrosoureaEthyl isocyanateEthyl (-CH₂CH₃)Similar to methylε-amino groups of Lysine, N-terminal α-amino groups
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)Cyclohexyl isocyanateCyclohexyl (C₆H₁₁)Highε-amino groups of Lysine, N-terminal α-amino groups
This compoundNeopentyl isocyanateNeopentyl (-(CH₂)C(CH₃)₃)Predicted to be High (due to steric effects)Accessible ε-amino groups of Lysine, N-terminal α-amino groups

Analytical and Computational Methodologies in N Neopentyl N Nitrosourea Research

Chromatographic Methods for Separation and Quantification in Research6.2.1. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis6.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Further research or access to specialized chemical databases beyond the scope of this search may be required to obtain the specific information needed to fulfill the detailed request.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of N-Neopentyl-N-nitrosourea and its related compounds within complex biological or environmental matrices necessitates highly sensitive and selective analytical methods. tandfonline.com Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. ijarnd.comchemijournal.comrjpn.orgijnrd.orgnih.gov These methods combine the powerful separation capabilities of chromatography with the identification power of spectroscopy. ijarnd.comchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed technique for the analysis of volatile and thermally stable N-nitroso compounds. gcms.czedqm.eu In this method, the components of a mixture are separated in the gas phase by a GC column before being introduced into a mass spectrometer for detection and identification. ijarnd.com For nitrosoureas, which can be thermally labile, derivatization may be required to form more volatile and stable products suitable for GC analysis. nih.gov Isotope dilution GC-MS can be used for accurate quantification. nih.gov The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unambiguous identification. ijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, particularly for non-volatile or thermally unstable compounds like many nitrosoureas. rsc.orgresearchgate.net LC-MS couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection sensitivity and specificity of mass spectrometry. tandfonline.comrsc.org This technique allows for the direct analysis of this compound in complex aqueous samples with minimal sample preparation. rsc.orgresearchgate.net The use of advanced LC systems, such as ultra-high-performance liquid chromatography (UHPLC), combined with high-resolution mass spectrometry (HRMS), provides excellent separation, sensitivity, and accurate mass measurements for confident identification and quantification at trace levels. rsc.orglcms.czfda.gov LC-MS-MS, a tandem MS technique, further enhances selectivity and is crucial for analyzing trace amounts in complex matrices. tandfonline.comnih.gov

Other hyphenated techniques like LC-NMR and LC-FTIR also exist, where the liquid chromatograph is coupled with Nuclear Magnetic Resonance or Fourier-Transform Infrared spectroscopy, respectively, to provide detailed structural information of the separated compounds. chemijournal.comnih.gov

Table 1: Comparison of Hyphenated Techniques for Nitrosourea (B86855) Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in the gas phase, followed by mass analysis. ijarnd.com Separates compounds in the liquid phase, followed by mass analysis. tandfonline.comrsc.org
Applicability Suitable for volatile and thermally stable compounds; derivatization may be needed for nitrosoureas. nih.gov Ideal for non-volatile and thermally labile compounds like this compound. rsc.orgresearchgate.net
Sample Prep Can be more extensive, often requiring derivatization and extraction into a volatile solvent. Often simpler, with direct injection of aqueous samples possible. rsc.org
Sensitivity High sensitivity, especially with selective detectors. gcms.cznih.gov Very high sensitivity, particularly with HRMS and MS/MS, reaching sub-µg/L levels. tandfonline.comrsc.orgresearchgate.net
Identification Provides characteristic fragmentation patterns for structural elucidation. Provides molecular weight and fragmentation data for structural confirmation. fda.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides invaluable tools for investigating the properties and reactivity of this compound at the molecular level. These methods complement experimental research by offering insights into reaction mechanisms, molecular interactions, and electronic properties that can be difficult to observe directly.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.com It has become a primary tool for studying chemical reactions due to its balance of accuracy and computational cost. q-chem.comnih.govosti.gov For this compound, DFT calculations are employed to map out the potential energy surfaces of its decomposition and alkylation reactions.

These calculations can determine the Gibbs free energies of reaction and activation barriers, providing a quantitative measure of reaction kinetics and thermodynamics. researchgate.net By modeling the transition states, researchers can elucidate the detailed step-by-step mechanisms through which this compound decomposes to form reactive alkylating species, such as the neopentyl diazonium ion or the corresponding carbocation. researchgate.net DFT is also used to predict the structure and stability of short-lived reaction intermediates that are challenging to detect experimentally. osti.gov The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental observations. osti.govrepositorioinstitucional.mx

Table 2: Parameters from DFT Calculations for Reaction Analysis

Parameter Description Relevance to this compound
Optimized Geometries The lowest energy 3D structures of reactants, products, and intermediates. Provides bond lengths and angles for stable and transient species.
Transition State (TS) Structures The geometry at the highest point on the reaction pathway connecting reactants and products. Identifies the specific atomic arrangement during the bond-breaking/forming process.
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. Predicts the rate of decomposition and subsequent alkylation reactions. researchgate.net
Reaction Energy (ΔEr) The net energy difference between products and reactants. Determines if a reaction is exothermic (releases energy) or endothermic (requires energy).
Vibrational Frequencies Calculated frequencies of molecular vibrations. Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Molecular Dynamics (MD) Simulations of this compound Interactions with Biomolecules

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. mdpi.com Non-reactive MD simulations are particularly useful for studying the evolution of large systems and examining interactions between molecules, such as a drug and its biological target. mdpi.comnih.gov In the context of this compound, MD simulations can provide atomic-level insights into its interactions with key biomolecules like DNA and proteins. nih.gov

These simulations model the time-dependent behavior of the molecular system, allowing researchers to observe how this compound or its reactive metabolites approach and bind to a biological target. mdpi.com MD can reveal preferred binding sites on DNA, the specific types of non-covalent interactions involved (e.g., hydrogen bonds, van der Waals forces), and any conformational changes induced in the biomolecule upon binding. mdpi.com Such simulations are crucial for understanding the molecular basis of the compound's biological activity, including the initial steps leading to DNA alkylation and the potential inhibition of DNA repair enzymes. mdpi.comnih.gov

Table 3: Key Aspects of MD Simulations for Biomolecular Interactions

Aspect Description Insights for this compound Research
Force Field A set of empirical energy functions and parameters used to describe the potential energy of the system. Determines the accuracy of the interactions between the nitrosourea and the biomolecule.
Solvation Model Explicit or implicit representation of the solvent (usually water) surrounding the molecules. Crucial for accurately modeling the system in a biologically relevant aqueous environment.
Simulation Time The duration over which the molecular motions are simulated. Must be long enough to observe relevant binding events and conformational changes. mdpi.com
Trajectory Analysis Analysis of the atomic coordinates over time. Provides information on binding stability, interaction energies, and structural fluctuations.
Binding Free Energy Calculation of the energy associated with the binding of the molecule to its target. Quantifies the affinity of this compound for specific sites on DNA or proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. fiveable.mewikipedia.org For this compound, QSAR modeling can be a powerful tool for predicting its alkylating reactivity based on calculated molecular descriptors. nih.gov The fundamental principle is that the structure of a molecule determines its properties and, consequently, its activity. fiveable.me

The development of a QSAR model involves compiling a dataset of related nitrosourea compounds with known reactivities. nih.gov For each compound, a set of numerical descriptors representing various aspects of its molecular structure (e.g., steric, electronic, and lipophilic properties) is calculated. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed reactivity. fiveable.me Once validated, the QSAR model can be used to predict the reactivity of new or untested compounds like this compound, guiding further experimental studies. wikipedia.org

Table 4: Common Molecular Descriptors in QSAR for Nitrosoureas

Descriptor Class Example Descriptors Relevance to Reactivity Prediction
Electronic HOMO/LUMO energies, atomic charges, dipole moment Relate to the molecule's ability to participate in electronic interactions and reactions. mdpi.com
Steric Molecular volume, surface area, specific steric parameters (e.g., Taft's Es) Describe the size and shape of the molecule, which influences its ability to approach a target site. researchgate.net
Lipophilic LogP (octanol-water partition coefficient) Indicates the compound's ability to cross cell membranes to reach its target. wikipedia.orgmdpi.com
Topological Molecular connectivity indices Numerical representation of molecular branching and structure. mdpi.com
Quantum Chemical Energies of activation, electrostatic potential Directly calculated parameters that can be correlated with reactivity. nih.govresearchgate.net

Conformational Analysis and Electronic Structure Studies

Understanding the three-dimensional structure and electronic properties of this compound is fundamental to predicting its chemical behavior. Computational methods are extensively used to perform conformational analysis and to study the electronic structure of molecules.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, with its rotatable bonds, multiple low-energy conformations may exist. Computational methods, from molecular mechanics to higher-level quantum chemistry, can systematically explore the conformational space to locate these stable structures. The global minimum conformation is often the most populated and relevant for reactivity studies.

Electronic structure studies, typically performed using quantum mechanical methods like DFT, provide detailed information about the distribution of electrons within the molecule. frontiersin.org Key properties derived from these studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (MEP) map, and partial atomic charges. These properties are crucial for understanding and predicting the reactivity of this compound, as they indicate the likely sites for nucleophilic and electrophilic attack. repositorioinstitucional.mx

Table 5: Properties Determined from Electronic Structure Studies

Property Description Significance for this compound
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface. Visualizes electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, indicating sites for electrophilic and nucleophilic attack, respectively.
Partial Atomic Charges The charge assigned to individual atoms in the molecule. Helps identify reactive centers, such as electrophilic carbon atoms or nucleophilic oxygen/nitrogen atoms.
Dipole Moment A measure of the overall polarity of the molecule. Influences intermolecular interactions and solubility.

Advanced Research Applications of N Neopentyl N Nitrosourea As a Research Tool

N-Neopentyl-N-nitrosourea as a Chemical Probe in DNA Damage and Repair Research

The study of DNA damage and repair is fundamental to understanding genome stability and the origins of diseases like cancer. N-nitroso compounds are well-established tools for inducing DNA damage, thereby allowing researchers to probe the intricate cellular mechanisms that respond to and repair such damage. This compound, by generating a unique form of DNA alkylation, serves as a specific chemical probe to explore these processes.

Upon decomposition, this compound forms a reactive species that alkylates DNA, creating neopentyl-DNA adducts. The defining characteristic of the neopentyl group is its significant steric bulk, consisting of a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group. fiveable.me This steric hindrance dramatically influences how the resulting DNA adducts are recognized and processed by the cell's repair machinery. Research comparing this compound (referred to as neoPNU) with the potent carcinogen N-methyl-N-nitrosourea (MNU) in rat models has shown that neoPNU possesses significantly lower carcinogenicity. nih.gov This finding suggests that the alkylating species derived from neoPNU, and consequently the DNA adducts it forms, are fundamentally different and less mutagenic than those produced by MNU. nih.gov This lower biological activity makes it a more targeted tool for studying specific repair pathways without the widespread, highly toxic effects of simpler alkylating agents.

This compound is employed in model systems, such as cultured cell lines or bacteria, to investigate the function of specific DNA repair pathways. The primary pathways responsible for correcting alkylation damage are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). nih.govwikipedia.orgresearchgate.netcureffi.org

Base Excision Repair (BER): This pathway typically handles smaller, non-helix-distorting adducts. cureffi.orgreddit.com Researchers can use this compound to treat cell lines that are genetically deficient in key BER enzymes (e.g., specific DNA glycosylases or AP endonuclease). By comparing the survival and mutation rates of these deficient cells to normal (wild-type) cells, scientists can determine the role of the BER pathway in recognizing and removing bulky neopentyl adducts. The steric hindrance of the neopentyl group may pose a challenge for BER enzymes, providing insight into the size limitations of their active sites.

Nucleotide Excision Repair (NER): The NER pathway is responsible for removing bulky, helix-distorting lesions. wikipedia.orgcureffi.org The large neopentyl group is expected to create significant distortion in the DNA double helix. Similar to BER studies, experiments using NER-deficient cell lines (e.g., from patients with Xeroderma pigmentosum) can elucidate the importance of this pathway in repairing neopentyl-induced damage. Such studies help to characterize the substrate specificity of the NER machinery. researchgate.net

The distinct nature of the damage induced by this compound allows for a more nuanced investigation of these repair mechanisms compared to agents that cause a wider spectrum of lesions.

When DNA is damaged, cells activate a complex signaling network known as the DNA Damage Response (DDR) to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. nih.govmdpi.com Key kinases in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream checkpoint kinases Chk1 and Chk2. nih.gov

This compound can be used as a tool to trigger the DDR and study its activation at a molecular level. Researchers can expose cells to the compound and then use techniques like Western blotting to detect the phosphorylation of key DDR proteins, such as Chk1, Chk2, and the histone variant H2AX (forming γH2AX), which are markers of an active response. nih.gov Because the neopentyl adducts are structurally unique, they may elicit a distinct DDR signature. For example, the cell might respond differently to a bulky, less mutagenic adduct compared to the smaller, highly miscoding adducts formed by agents like MNU. nih.gov These studies help to unravel how the DDR signaling system differentiates between various types of DNA damage to mount an appropriate cellular response. nih.gov

ParameterN-Methyl-N-nitrosourea (MNU)This compound (neoPNU)
Alkyl Group Methyl (-CH₃)Neopentyl (-CH₂C(CH₃)₃)
Steric Hindrance LowHigh
Carcinogenicity in Rats High (100% incidence of forestomach tumors) nih.govVery Low (No tumors observed beyond spontaneous ones) nih.gov
Primary DNA Adducts O⁶-methylguanine, N⁷-methylguanine, etc. nih.govelsevierpure.comNeopentyl adducts (specific sites less characterized)
Assumed Repair Pathways BER, MGMT direct reversal, NER oaes.ccPrimarily NER due to bulk, possibly specialized BER
Use as a Research Probe General mutagen/carcinogen for broad DNA damage studiesSpecific probe for sterically hindered adduct repair and DDR

Application in Organic Synthesis and Chemical Biology Research

Beyond its role in DNA damage studies, this compound serves as a specialized reagent in organic synthesis and chemical biology, primarily as a precursor for introducing the sterically demanding neopentyl group onto various molecules.

In organic chemistry, N-nitrosoureas are valuable because they decompose under mild conditions to generate diazonium ions, which are precursors to carbocations that act as alkylating agents. This compound generates a neopentyl carbocation. The structure of the neopentyl group is notable for extreme steric hindrance at the carbon adjacent (β-carbon) to the reactive center. masterorganicchemistry.comlibretexts.org This has profound consequences for its reactivity:

SN2 Reactions: Direct backside attack (SN2 mechanism) on a neopentyl substrate is exceptionally slow and for practical purposes does not occur. The bulky tert-butyl group effectively shields the reactive center from the approaching nucleophile. masterorganicchemistry.comlibretexts.org

SN1 Reactions and Rearrangement: Alkylation via a neopentyl group must therefore proceed through an SN1 mechanism involving a primary carbocation. However, primary carbocations are unstable and the neopentyl cation is highly prone to a rapid Wagner-Meerwein rearrangement, where a methyl group migrates to form a more stable tertiary carbocation.

This predictable rearrangement and resistance to SN2 reactions make this compound a useful precursor for chemists seeking to achieve specific, and often non-intuitive, molecular architectures. It allows for targeted synthesis where the introduction of a rearranged alkyl group is desired. The steric bulk of the neopentyl group can also be exploited to direct subsequent reactions to less hindered positions on a molecule. fiveable.mepharmacyfreak.com

In chemical biology, researchers often synthesize modified versions of biomolecules, such as peptides, proteins, or nucleic acids, to probe their function. This compound can be used to attach a bulky neopentyl "tag" to these molecules. nih.gov

For example, attaching a neopentyl group to a specific amino acid residue in a peptide could be used to investigate protein-protein interactions. The bulky group could physically block the interaction, helping to identify the key residues involved in binding. Similarly, alkylating a specific base in a DNA or RNA oligonucleotide with a neopentyl group can create a substrate to study how enzymes like polymerases or helicases interact with and bypass bulky adducts. nih.gov The presence of the neopentyl group confers unique properties, such as increased stability and altered solubility, which can be advantageous for creating robust molecular probes. fiveable.me

Development of Model Systems for Mechanistic Enzymology

Mechanistic enzymology aims to understand the precise step-by-step process by which an enzyme catalyzes a reaction. This compound is a sophisticated tool for creating model systems to probe enzyme mechanisms, particularly for enzymes that interact with alkylated substrates, such as DNA repair enzymes.

By using this compound to generate DNA with neopentyl adducts, researchers can create a unique substrate to challenge DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase (MGMT) or DNA glycosylases. oaes.cc The extreme steric bulk of the neopentyl group provides a powerful probe of the enzyme's active site. fiveable.me

For instance, an experiment could be designed to test the limits of the MGMT active site. MGMT directly reverses alkylation damage by transferring the alkyl group from guanine (B1146940) to one of its own cysteine residues. oaes.cc By presenting MGMT with a neopentyl-guanine adduct, researchers can ask:

Can the enzyme's active site accommodate such a bulky group?

If it can bind, is the enzyme capable of catalyzing the transfer reaction?

How does the rate of repair for a neopentyl group compare to that for smaller groups like methyl or ethyl?

The results of such experiments provide critical information about the physical dimensions and chemical capabilities of the enzyme's active site. This approach allows for the development of a detailed model of how the enzyme recognizes and processes a wide range of DNA lesions, contributing to a deeper understanding of its biological function and mechanism.

Future Research Directions and Unexplored Avenues for N Neopentyl N Nitrosourea Studies

Development of Novel Synthetic Strategies with Enhanced Selectivity

The synthesis of N-nitrosoureas is a well-established field in organic chemistry. However, the introduction of a bulky neopentyl group presents unique challenges and opportunities for the development of novel synthetic strategies with enhanced selectivity. Future research in this area could focus on:

Phase-Transfer Catalysis: Investigating the use of phase-transfer catalysts to improve reaction yields and facilitate the separation of the final product. This approach could offer a milder and more efficient alternative to traditional methods.

Flow Chemistry: Employing continuous flow reactors for the nitrosation of the neopentylurea precursor. rsc.org Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher purity and safer handling of potentially unstable intermediates. rsc.org

Enzymatic Synthesis: Exploring the potential of enzymes to catalyze the formation of N-Neopentyl-N-nitrosourea with high stereoselectivity, should chiral variants be of interest.

Synthetic StrategyPotential AdvantagesKey Research Focus
Phase-Transfer CatalysisImproved yields, milder reaction conditions, easier product separation.Screening of various catalysts and optimization of reaction conditions.
Flow ChemistryEnhanced safety, higher purity, precise control over reaction parameters.Development of a continuous flow process for the nitrosation step.
Enzymatic SynthesisHigh stereoselectivity, environmentally friendly conditions.Identification and engineering of suitable enzymes.

Advanced Time-Resolved Spectroscopic Studies of Decomposition Processes

The decomposition of N-nitrosoureas is a critical aspect of their chemical and biological activity. Advanced time-resolved spectroscopic techniques could provide unprecedented insights into the transient intermediates and complex reaction kinetics of this compound decomposition. Future studies could involve:

Femtosecond Transient Absorption Spectroscopy: To directly observe the formation and decay of short-lived reactive species, such as diazonium ions and carbocations, which are presumed to be key intermediates in the decomposition pathway.

Time-Resolved Infrared Spectroscopy: To monitor the vibrational changes in the molecule as it undergoes decomposition, providing structural information about the intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the decomposition pathways and predict the spectroscopic signatures of the intermediates, aiding in the interpretation of experimental data.

Exploring this compound Interactions with Novel Biomolecules

The biological effects of N-nitrosoureas are often attributed to their ability to alkylate DNA. wikipedia.orgwikipedia.org However, their interactions with other biomolecules are less understood. Future research should explore the interactions of this compound with a broader range of biological targets, including:

RNA: Investigating the potential for this compound to alkylate various forms of RNA, which could have significant implications for gene expression and regulation.

Proteins: Identifying specific protein targets of this compound and characterizing the resulting post-translational modifications. This could reveal novel mechanisms of action beyond DNA damage.

Lipids: Exploring the possibility of interactions with cellular membranes and the impact of such interactions on membrane fluidity and signaling pathways.

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights (e.g., Targeted Adductomics)

To gain a comprehensive understanding of the cellular response to this compound, the integration of multiple "omics" technologies is essential. mdpi.comthermofisher.comuclastresslab.org A multi-omics approach can provide a systems-level view of the biological perturbations induced by the compound. mdpi.comthermofisher.comuclastresslab.org

Genomics and Transcriptomics: To identify changes in gene expression and mutational signatures associated with exposure to this compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications, providing insights into the downstream effects of the compound.

Metabolomics: To profile changes in cellular metabolism, which can reveal metabolic pathways affected by this compound.

Targeted Adductomics: A particularly powerful approach would be the use of targeted adductomics, which involves the sensitive and specific detection of DNA and protein adducts formed by the reactive intermediates of this compound. This can help to identify the specific molecular lesions responsible for its biological activity.

Omics ApproachInformation GainedPotential Mechanistic Insights
Genomics/TranscriptomicsGene expression changes, mutational signatures.Identification of cellular pathways involved in the response to the compound.
ProteomicsAlterations in protein levels and modifications.Understanding the downstream functional consequences of exposure.
MetabolomicsChanges in metabolic profiles.Elucidation of metabolic reprogramming induced by the compound.
Targeted AdductomicsSpecific DNA and protein adducts.Pinpointing the key molecular lesions responsible for biological effects.

Challenges and Opportunities in this compound Research Methodology

The unique chemical properties of this compound, particularly the bulky neopentyl group, may present both challenges and opportunities in research methodology.

Analytical Challenges: The development of robust and sensitive analytical methods for the detection and quantification of this compound and its metabolites in complex biological matrices will be crucial. This may require the use of advanced chromatographic and mass spectrometric techniques.

Handling and Stability: Like many N-nitrosoureas, this compound may be unstable under certain conditions. wikipedia.org Careful consideration of its stability during storage and experimentation is necessary to ensure reproducible results.

Opportunities for Probe Development: The neopentyl group could potentially be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to create chemical probes for studying its distribution and interactions in living cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.